molecular formula C13H21NO4 B2938202 3-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}propanoic acid CAS No. 2089277-46-1

3-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}propanoic acid

Cat. No. B2938202
CAS RN: 2089277-46-1
M. Wt: 255.314
InChI Key: ANTZTQSLMJZUFM-UHFFFAOYSA-N
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Description

“3-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexan-1-yl}propanoic acid” is a chemical compound with the CAS Number: 2089277-46-1 . It has a molecular weight of 255.31 and a molecular formula of C13H21NO4 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-9-6-13(14,7-9)5-4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16) . This indicates that the compound contains a 2-azabicyclo[2.1.1]hexane structure with a tert-butoxycarbonyl group and a propanoic acid group attached.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 77-78 degrees Celsius .

Scientific Research Applications

Synthesis of Stereoisomers

The synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases advancements in the preparation of unnatural amino acids. Through the adjustment of reaction conditions, researchers have been able to achieve either pure cis or trans acids, utilizing diastereomeric salt formation or chromatography for optical resolution. This development highlights the compound's utility in creating stereochemically complex molecules for potential therapeutic applications (Bakonyi et al., 2013).

Precursors to β-Amino Acids

The compound also serves as a precursor to conformationally constrained β-amino acids, essential for developing peptidomimetics and peptide-based drug discovery. By introducing and transforming substituents at the C1 carbon, researchers have expanded the potential of azabicycles to form oligomers with definite secondary structures, furthering the exploration of novel pharmacophores (Krow et al., 2016).

Stereoselective Synthesis

The stereoselective synthesis of specific isomers of tert-butoxycarbonyl-azabicyclo[3.1.0]hexane-3-carboxylic acid demonstrates the intricacies of controlling stereocenters in complex molecular frameworks. These methodologies are crucial for the production of enantiomerically pure compounds, underscoring the importance of this chemical class in synthesizing biologically active molecules (Gan et al., 2013).

Peptidomimetic Building Blocks

Additionally, the compound is instrumental in generating peptidomimetic building blocks, serving as a rigid dipeptide mimic. This application is particularly relevant in peptide-based drug discovery, where the creation of stable and bioavailable therapeutic agents is paramount. Efficient synthetic routes to these azabicyclo compounds enable the exploration of novel drug candidates with enhanced pharmacological profiles (Mandal et al., 2005).

Conformationally Constrained Amino Acids

The development of conformationally constrained amino acids from this compound category further exemplifies its versatility in medicinal chemistry. By manipulating the azabicyclic framework, researchers can design analogs of natural amino acids, such as glutamic acid, which are pivotal in studying neurotransmission and metabolic pathways. These synthetic endeavors provide insights into receptor-ligand interactions and offer avenues for developing novel therapeutic agents (Hart & Rapoport, 1999).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.1]hexan-1-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-8-9-6-13(14,7-9)5-4-10(15)16/h9H,4-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTZTQSLMJZUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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